N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid
CAS No.:
Cat. No.: VC15781095
Molecular Formula: C13H19N3O4
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3O4 |
|---|---|
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |
| Standard InChI | InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
| Standard InChI Key | WBQNUTJPYOXRCC-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid is systematically identified as a 1:1 salt comprising two distinct components:
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Base: ,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, a bicyclic amine featuring a partially hydrogenated indazole ring system with methyl substituents at the N1 and N3 positions.
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Acid: But-2-enedioic acid (maleic acid), an unsaturated dicarboxylic acid with - or -isomeric configurations .
The IUPAC name reflects this dual structure:
or
.
Structural and Stereochemical Features
Key structural attributes include:
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Indazole Core: The base component contains a fused bicyclic system with a six-membered partially saturated ring (tetrahydroindazole), reducing aromaticity compared to fully unsaturated indazoles. Methyl groups at N1 and N3 introduce steric and electronic modifications .
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Maleate Counterion: The acid component, maleic acid, contributes two carboxylic acid groups in a conjugated -unsaturated system. The -isomer (maleic acid) is thermodynamically stable under standard conditions, while the -form (fumaric acid) is less common .
Synthesis and Manufacturing
Industrial-Scale Considerations
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Purification: Recrystallization from ethanol/water mixtures yields high-purity product.
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Quality Control: HPLC and NMR spectroscopy validate stoichiometry and isomer composition .
Physicochemical Properties
Solubility and Stability
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Solubility: High aqueous solubility due to ionic character; soluble in polar organic solvents (e.g., DMSO, methanol).
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Stability: Degrades under strongly acidic/basic conditions via hydrolysis of the maleate moiety or oxidative decomposition of the indazole core .
Spectroscopic Data
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